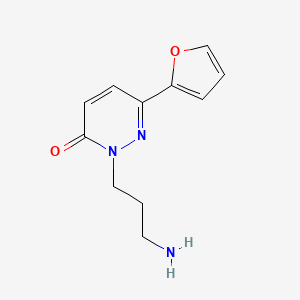

2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(3-aminopropyl)-6-(furan-2-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMIKZKSVFIIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Pyridazin-3-one Derivatives

Pyridazin-3-one derivatives, including 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one, are generally synthesized via condensation and cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or active methylene compounds in suitable reaction media.

Condensation and Cyclization: A typical route involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like cyanoacetic acid or nitrophenylacetic acid in acetic anhydride under reflux conditions. This leads to alkylidene intermediates that cyclize to form pyridazin-3-one rings after elimination of water molecules.

Reaction Conditions: The reaction is usually carried out in acetic anhydride at reflux for about 1 hour, followed by cooling to precipitate the product. The products are isolated by filtration and recrystallization.

Yield and Purity: This method provides good yields (e.g., 82% for related pyridazin-3-one derivatives) and pure crystalline products after recrystallization.

Specific Preparation of this compound

While direct literature specifically naming this compound is scarce, its synthesis can be inferred from related pyridazinone preparation methods, including:

Starting Materials: The 6-(2-furyl) substituent suggests the use of a 2-furyl-substituted hydrazone or ketone precursor. The 3-aminopropyl side chain is typically introduced via nucleophilic substitution or amine alkylation steps.

Amine Protection/Deprotection: The amino group in the propyl chain is often protected during synthesis, commonly with tert-butoxycarbonyl (Boc) groups, to prevent side reactions. The Boc group is removed under acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) at mild temperatures (0–25 °C) to yield the free amine.

Alkylation Step: The introduction of the 3-aminopropyl substituent can be achieved by reacting an amine-protected intermediate with an epoxide or halogenated propyl derivative under basic conditions (e.g., potassium carbonate in dimethylformamide) at elevated temperatures (75–125 °C) for 2–6 hours.

Cyclization: The pyridazinone ring is formed via intramolecular cyclization facilitated by elimination of small molecules such as water or dimethylamine, depending on the intermediates used.

Reaction Scheme Overview

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | 3-oxo-2-arylhydrazonopropanal + active methylene compound in acetic anhydride, reflux 1 h | Alkylidene intermediate formation |

| 2 | Cyclization | Continued heating in acetic anhydride | Pyridazin-3-one ring closure |

| 3 | Amine Protection | Boc protection using di-tert-butyl dicarbonate (if needed) | Protected amine intermediate |

| 4 | Alkylation | Reaction with epoxide or halogenated propyl derivative, K2CO3, DMF, 75–125 °C, 2–6 h | Introduction of 3-aminopropyl side chain (protected) |

| 5 | Deprotection | Acidic hydrolysis with HCl or trifluoroacetic acid, 0–25 °C, 15 min–2 h | Free amine formation |

Detailed Research Findings

Mechanistic Insights: The formation of the pyridazinone core proceeds through two consecutive water eliminations in acetic anhydride, avoiding side products like 5-arylazopyridines which require ammonium acetate for ammonia generation.

Amine Protecting Groups: The tert-butoxycarbonyl group is preferred for amine protection due to its stability under reaction conditions and ease of removal under mild acidic conditions.

Solvent and Temperature Effects: The alkylation step benefits from polar aprotic solvents like DMF and moderate heating to ensure complete substitution without decomposition.

Purification: The final compounds are typically purified by recrystallization from appropriate solvents such as ethanol to achieve high purity crystalline materials.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-oxo-2-arylhydrazonopropanals, cyanoacetic acid or analogs, amine-protected intermediates |

| Reaction Medium | Acetic anhydride (cyclization), DMF (alkylation) |

| Temperature | Reflux (~118 °C) for cyclization; 75–125 °C for alkylation |

| Time | 1 hour reflux for cyclization; 2–6 hours for alkylation |

| Amine Protection | tert-Butoxycarbonyl group (Boc) |

| Deprotection Conditions | Acidic hydrolysis with HCl or trifluoroacetic acid, 0–25 °C, 15 min–2 hours |

| Yield | Up to 82% for pyridazinone derivatives (related compounds) |

| Purification | Filtration and recrystallization from ethanol or suitable solvents |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

Reduction: Reduction reactions could target the pyridazine ring or the aminopropyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Structural Characteristics

The structural framework of 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one allows for diverse chemical reactivity, making it a valuable candidate for further study in pharmacological applications. The presence of both the furan and pyridazine rings suggests potential interactions with various biological targets.

Reaction Conditions

The synthesis may involve various reagents and conditions, such as:

- Oxidation : Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

- Reduction : Sodium borohydride or lithium aluminum hydride may serve as reducing agents.

These synthetic routes can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Potential Therapeutic Effects

Research indicates that compounds with similar structures have been studied for their potential as:

- Enzyme Inhibitors : They may inhibit enzymes involved in metabolic pathways, potentially impacting disease processes.

- Receptor Modulators : These compounds could modulate receptors associated with inflammation and cancer progression.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that derivatives of pyridazinone compounds exhibit significant anti-inflammatory effects, suggesting that this compound could have similar properties .

- Antimicrobial Properties : Research has indicated that related compounds show promise in antimicrobial applications, highlighting the potential for this compound to be developed as an antimicrobial agent .

- Cytotoxicity Studies : Comparative studies with structurally similar compounds revealed moderate cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyridazinones are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations:

- Substituent at Position 6: The 2-furyl group in the target compound distinguishes it from chlorophenyl or phenyl analogs. Furyl-containing compounds often exhibit enhanced binding to aromatic residues in enzymes due to their planar structure . Chlorophenyl derivatives (e.g., 6-(4-chlorophenyl)) show notable anticancer activity, likely due to improved lipophilicity and membrane penetration .

- Substituent at Position 2: The 3-aminopropyl chain may confer basicity and solubility advantages over alkyl or alkoxy groups (e.g., 2-chloroethyl in ). This side chain is also seen in piperazine-containing analogs with anticancer activity .

Pharmacological Activity Comparison

- Anticancer Activity: Piperazine-functionalized pyridazinones (e.g., 2-[3-(4-substituted-piperazine-1-yl)propyl] derivatives) demonstrate cytotoxic effects against cancer cell lines, with IC₅₀ values in the micromolar range . The 3-aminopropyl group in the target compound may mimic piperazine’s role in enhancing cellular uptake.

- Antinociceptive Activity: 4,5-Functionalized pyridazinones with chloro or methoxy groups at position 6 show significant pain-relief properties in rodent models, but furyl-substituted analogs remain underexplored .

- Solubility: 6-Phenylpyridazin-3(2H)-one exhibits moderate solubility in ethanol (12.4 mg/mL) and PEG-400 (34.7 mg/mL) . The 2-furyl group may reduce solubility compared to phenyl due to increased hydrophobicity.

Biological Activity

2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring fused with a furan ring, suggesting various interactions with biological targets. This article explores the biological activity of this compound based on existing research findings, including synthetic methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(3-aminopropyl)-6-(furan-2-yl)pyridazin-3-one

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

- CAS Number : 1283109-47-6

The compound's structure allows for diverse chemical reactivity and biological interaction potential, making it a valuable candidate for further study in pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : Starting from suitable dicarbonyl compounds through cyclization reactions.

- Introduction of the Furan Ring : Achieved via cross-coupling reactions.

- Aminopropyl Substitution : Conducted through nucleophilic substitution or reductive amination .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, which are crucial for various physiological processes.

Biological Targets

Research indicates that compounds similar to this compound may act as:

- Enzyme Inhibitors : Potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulators : Modulating receptors that play roles in inflammation and cancer progression .

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was shown to inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways. This suggests that derivatives of this compound might be developed into effective chemotherapeutic agents .

Antimicrobial Properties

Another research finding indicated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(3-Aminopropyl)-6-(furan-2-yl)pyridazine | Moderate cytotoxicity | Lacks furan ring |

| 2-(3-Aminopropyl)-6-(thiophen-2-yl)pyridazin-3-one | Antimicrobial | Contains thiophene instead of furan |

| 2-(3-Aminopropyl)-6-(pyridin-2-yl)pyridazin-3-one | Anti-inflammatory | Pyridine ring modifies binding affinity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Answer : Multi-step synthesis is typically required, starting with functionalization of the pyridazinone core. Key steps include:

- Step 1 : Introduction of the furyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Step 2 : Attachment of the 3-aminopropyl sidechain through alkylation or reductive amination .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature control (60–100°C) are critical for yield improvement. Catalytic systems (e.g., Pd catalysts for coupling) must be selected based on substituent compatibility .

- Validation : Use thin-layer chromatography (TLC) and HPLC to monitor intermediate purity (>95%) before proceeding to subsequent steps .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Answer : A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the furyl protons resonate at δ 6.3–7.2 ppm, while the aminopropyl chain shows characteristic triplet signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~ 288.12 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the furyl and aminopropyl substituents on the pyridazinone core?

- Answer : Computational and experimental approaches are combined:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions. The furyl group’s electron-rich nature may enhance π-π stacking, while the aminopropyl chain influences solubility and hydrogen bonding .

- X-ray Crystallography : Resolve crystal structures (e.g., monoclinic systems with space group C2/c) to analyze bond angles and intermolecular interactions .

- Reactivity Studies : Perform Hammett analysis using substituted analogs to quantify substituent effects on reaction rates (e.g., SNAr reactions) .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Answer : Systematic experimental design and meta-analysis are critical:

- Dose-Response Curves : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition assays with controls for pH and temperature) .

- Structural Analog Libraries : Synthesize derivatives with incremental modifications (e.g., varying substituent positions) to isolate structure-activity relationships (SAR) .

- Data Normalization : Account for variability in cell lines (e.g., HEK-293 vs. HeLa) or solvent effects (DMSO concentration ≤0.1%) when interpreting discrepancies .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Answer : Focus on solubility, metabolic stability, and bioavailability:

- LogP Optimization : Adjust the aminopropyl chain length or introduce polar groups (e.g., hydroxyl) to balance lipophilicity (target LogP = 1–3) .

- Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the furyl ring) .

- Pro-drug Strategies : Modify the amine group with acetyl or Boc protections to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., varying IC₅₀ values), validate assays using reference compounds (e.g., positive controls like aspirin for anti-inflammatory studies) and ensure reagent batch consistency .

- Advanced Synthesis : For scale-up, employ flow chemistry to improve reproducibility and reduce by-products (residence time: 2–5 minutes at 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.